Onetine

描述

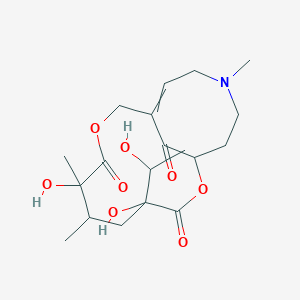

属性

IUPAC Name |

4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDRLZFZBHZTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide first discovered as an antifungal agent, has emerged as a pivotal tool in cell biology and a clinically significant therapeutic agent. Its profound effects on cellular processes stem from its highly specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of the molecular mechanism of action of Rapamycin, detailing its interaction with mTOR, the upstream and downstream signaling events, and the consequential cellular responses. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction: The Discovery and Significance of Rapamycin

Rapamycin was originally isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially characterized by its potent antifungal properties, subsequent research revealed its remarkable immunosuppressive and anti-proliferative activities in mammalian cells.[1] This discovery spurred intense investigation into its mechanism of action, ultimately leading to the identification of its direct molecular target, the mechanistic Target of Rapamycin (mTOR). The clinical relevance of Rapamycin (also known as Sirolimus) and its analogs (rapalogs) is underscored by their use in preventing organ transplant rejection and in the treatment of certain cancers.[2]

The Molecular Mechanism of Rapamycin Action

The action of Rapamycin is initiated by its entry into the cell, where it forms a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[1][3] This Rapamycin-FKBP12 complex then acts as the functional inhibitor of mTOR.

The Target: mTOR and its Complexes

mTOR is a highly conserved serine/threonine kinase that functions as a central node in integrating signals from various upstream stimuli, including growth factors, nutrients, energy levels, and stress, to regulate a multitude of cellular processes.[2][4] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which differ in their protein composition, substrate specificity, and sensitivity to Rapamycin.[1][2]

-

mTOR Complex 1 (mTORC1): This complex is acutely sensitive to Rapamycin. Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[1][4] Raptor is crucial for substrate recognition and recruitment to the complex.[5]

-

mTOR Complex 2 (mTORC2): Generally considered Rapamycin-insensitive, although prolonged exposure can inhibit its assembly and function in some cell types.[6][7] Its core components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8.[1][4]

Allosteric Inhibition of mTORC1

The Rapamycin-FKBP12 complex does not directly bind to the catalytic site of mTOR. Instead, it binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is located adjacent to the kinase domain.[8] This binding is allosteric in nature and specifically inhibits mTORC1. The binding of the Rapamycin-FKBP12 complex to the FRB domain is thought to sterically hinder the interaction of mTORC1 with its substrates, thereby preventing their phosphorylation.[9]

Upstream Regulation of mTORC1 Signaling

The activity of mTORC1 is tightly regulated by a complex network of upstream signals that ensure cell growth and proliferation are coupled with favorable environmental conditions.

Growth Factors and the PI3K/AKT Pathway

Growth factors such as insulin and insulin-like growth factor 1 (IGF-1) are potent activators of mTORC1. This signaling cascade is primarily mediated through the phosphoinositide 3-kinase (PI3K)/AKT pathway.[10]

-

PI3K Activation: Binding of a growth factor to its receptor tyrosine kinase activates PI3K.

-

AKT Activation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B).

-

TSC Complex Inhibition: Activated AKT phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2. The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7][11]

-

Rheb-mediated mTORC1 Activation: Inactivation of the TSC complex allows Rheb to accumulate in its GTP-bound (active) state. Rheb-GTP directly binds to and activates mTORC1.[5][12]

Amino Acid Sensing

The presence of amino acids, particularly leucine and arginine, is essential for mTORC1 activation.[10] This sensing mechanism is mediated by the Rag family of small GTPases (RagA/B and RagC/D) at the lysosomal surface. In the presence of amino acids, RagA/B is loaded with GTP, which promotes the translocation of mTORC1 to the lysosome, where it can be activated by Rheb.[10]

Downstream Effectors and Cellular Consequences of mTORC1 Inhibition by Rapamycin

The inhibition of mTORC1 by Rapamycin leads to a cascade of downstream events that collectively suppress cell growth, proliferation, and promote catabolic processes like autophagy.

Inhibition of Protein Synthesis

A primary function of mTORC1 is to promote protein synthesis. Rapamycin treatment effectively blocks this process by inhibiting the phosphorylation of two key downstream effectors:

-

S6 Kinase 1 (S6K1): mTORC1 phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs, particularly those encoding ribosomal proteins and translation elongation factors.[10]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[13] Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation of 4E-BP1, which then binds to and sequesters eIF4E, thereby inhibiting protein synthesis.[12][13]

Induction of Autophagy

mTORC1 acts as a negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1/2, ATG13, FIP200), which is essential for the initiation of autophagy.[14] By inhibiting mTORC1, Rapamycin relieves this inhibition, leading to the activation of the ULK1 complex and the induction of autophagy.[15] A key marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), which is recruited to autophagosome membranes.[16]

Quantitative Data on Rapamycin's Mechanism of Action

The following tables summarize key quantitative data related to the inhibitory effects of Rapamycin.

Table 1: IC50 Values of Rapamycin for mTORC1 Inhibition in Various Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| HEK293 | Endogenous mTOR activity | ~0.1 nM | [1] |

| T98G (Glioblastoma) | Cell viability | 2 nM | [1] |

| U87-MG (Glioblastoma) | Cell viability | 1 µM | [1] |

| MCF-7 (Breast Cancer) | S6K1 phosphorylation | 0.5 nM | [17] |

| MDA-MB-231 (Breast Cancer) | Cell viability (72h) | 7.39 ± 0.61 µM | [18] |

Table 2: Dose-Dependent Effects of Rapamycin on Downstream mTORC1 Targets

| Target Protein | Cell Type | Rapamycin Concentration | Effect | Reference |

| Phospho-S6K1 (Thr389) | Multiple cell types | 50 nM | Suppression after 1 hour | [19] |

| Phospho-4E-BP1 | MG63 (Osteosarcoma) | Dose-dependent decrease | Inhibition of phosphorylation | [12] |

| LC3-II Conversion | MG63 (Osteosarcoma) | Dose-dependent increase | Induction of autophagy | [12] |

| p62/SQSTM1 | MG63 (Osteosarcoma) | Dose-dependent decrease | Autophagic degradation | [12] |

| Phospho-S6 | Normal Rats | Dose-dependent inhibition | Inhibition 3-24 hours post-injection | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1.

-

Cell Culture and Lysis:

-

Culture HEK293T cells and stimulate with an appropriate agonist (e.g., insulin) to activate the mTORC1 pathway.

-

Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).

-

-

Immunoprecipitation of mTORC1:

-

Incubate cell lysates with an antibody against a component of mTORC1 (e.g., anti-Raptor or anti-mTOR) for 1-2 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another hour at 4°C to capture the immune complexes.

-

Wash the beads multiple times with lysis buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 beads in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Add a recombinant substrate (e.g., GST-4E-BP1 or a peptide substrate) and ATP (with [γ-32P]ATP for radioactive detection or unlabeled ATP for western blot detection).

-

Incubate at 30°C for 20-30 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the phosphorylation of the substrate by autoradiography or western blotting using a phospho-specific antibody.

-

Immunoprecipitation of mTORC1

This protocol is used to isolate the mTORC1 complex from cell lysates.

-

Cell Lysis:

-

Harvest cells and lyse in a buffer that preserves the integrity of the complex, such as a CHAPS-containing buffer.

-

-

Antibody Incubation:

-

Incubate the cleared cell lysate with a primary antibody specific for an mTORC1 component (e.g., mTOR or Raptor) for 1-4 hours or overnight at 4°C with gentle rotation.

-

-

Immunocomplex Capture:

-

Add Protein A/G-agarose or magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove unbound proteins.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins can then be analyzed by western blotting.

-

Western Blot Analysis of mTOR Pathway Activation

This technique is used to detect the total and phosphorylated levels of proteins in the mTOR signaling pathway.

-

Protein Extraction and Quantification:

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the total or phosphorylated form of the protein of interest (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensities using densitometry software.

-

Autophagy Detection by LC3-II Conversion Assay

This assay monitors the induction of autophagy by detecting the conversion of LC3-I to LC3-II.

-

Cell Treatment:

-

Treat cells with Rapamycin or other autophagy-inducing agents. A positive control (e.g., starvation) and a negative control (untreated cells) should be included.

-

-

Protein Extraction:

-

Lyse the cells and collect the total protein.

-

-

Western Blotting:

-

Perform western blotting as described above using a primary antibody that recognizes both LC3-I and LC3-II.

-

-

Analysis:

-

LC3-I will appear as a band at approximately 16-18 kDa, while LC3-II will migrate faster, appearing as a band at approximately 14-16 kDa.

-

The ratio of LC3-II to LC3-I or to a loading control (e.g., actin) is used as an indicator of autophagy induction.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of Rapamycin.

Caption: Upstream regulation and downstream effects of mTORC1 signaling and its inhibition by Rapamycin.

Caption: A generalized experimental workflow for studying the effects of Rapamycin on mTORC1 signaling.

Conclusion

Rapamycin exerts its profound biological effects through a highly specific and potent mechanism of action centered on the allosteric inhibition of mTORC1. By forming a complex with FKBP12, Rapamycin effectively uncouples mTORC1 from its upstream activators and downstream effectors, leading to a coordinated cellular response that includes the suppression of protein synthesis and the induction of autophagy. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the continued development and application of Rapamycin and its analogs in a therapeutic context. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the intricate biology of the mTOR signaling pathway.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. graphviz.org [graphviz.org]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapamycin has paradoxical effects on S6 phosphorylation in rats with and without seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. bloodresearch.or.kr [bloodresearch.or.kr]

- 16. researchgate.net [researchgate.net]

- 17. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Rapamycin Signaling Pathway: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, cellular energy levels, and stress, to orchestrate appropriate cellular responses.[3][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurological diseases, making it a critical target for therapeutic intervention.[3][5] This in-depth technical guide provides a detailed overview of the rapamycin signaling pathway, its core components, and its key downstream targets, supplemented with experimental protocols and quantitative data to aid researchers in their exploration of this pivotal cellular network.

Core Components: The mTORC1 and mTORC2 Complexes

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][6] These complexes are differentiated by their unique protein components, which dictate their upstream regulation, substrate specificity, and sensitivity to the allosteric inhibitor rapamycin.

-

mTORC1: This complex is acutely sensitive to rapamycin and plays a primary role in promoting anabolic processes.[7][8] Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with Sec13 protein 8 (mLST8).[6] mTORC1 is activated by growth factors, amino acids, and high cellular energy levels, and its primary function is to stimulate protein synthesis, lipid biogenesis, and suppress autophagy.[5][9]

-

mTORC2: In contrast to mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[6][10] Its key components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mammalian stress-activated protein kinase interacting protein (mSIN1), and mLST8.[6] mTORC2 is primarily activated by growth factors and is crucial for cell survival, cytoskeletal organization, and the activation of several AGC kinases, including Akt.[2][11]

The Signaling Cascade: Upstream Regulation and Downstream Effectors

The intricate regulation of mTORC1 and mTORC2 involves a complex interplay of signaling pathways that respond to diverse environmental cues.

Upstream Regulation of mTORC1

The activation of mTORC1 is a multi-step process that integrates signals from various sources:

-

Growth Factors (Insulin/IGF-1): Growth factor signaling activates the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][12] Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[5][12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[5][13] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, directly binding to and activating mTORC1.[5][12]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, is essential for mTORC1 activation.[3][12] Amino acid sufficiency is sensed by multiple mechanisms, including the Rag GTPases, which facilitate the translocation of mTORC1 to the lysosomal surface where its activator, Rheb, resides.[4][12]

-

Cellular Energy Status: The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[3] Under low energy conditions (high AMP/ATP ratio), AMPK is activated and inhibits mTORC1 both directly, by phosphorylating Raptor, and indirectly, by activating the TSC complex.[12]

dot

Caption: Upstream regulation of the mTORC1 signaling pathway.

Downstream Targets of mTORC1

Activated mTORC1 phosphorylates a multitude of downstream effectors to regulate key cellular processes:

-

Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating two key targets:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to its activation, which in turn phosphorylates several substrates that enhance mRNA translation initiation and elongation.[5][14]

-

eIF4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step in cap-dependent translation initiation.[1][15]

-

-

Lipid and Nucleotide Synthesis: mTORC1 stimulates the synthesis of lipids and nucleotides by activating the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1) and promoting pyrimidine biosynthesis.[9]

-

Autophagy Inhibition: In nutrient-rich conditions, mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of the autophagic process.[16]

dot

Caption: Key downstream targets of the mTORC1 signaling pathway.

Upstream Regulation and Downstream Targets of mTORC2

The regulation and function of mTORC2 are less completely understood than those of mTORC1, but key aspects have been elucidated:

-

Upstream Regulation: mTORC2 is activated downstream of growth factor receptors, and its activity is dependent on PI3K.[1][12] The precise mechanisms of its activation are still under investigation but are thought to involve its association with ribosomes.[8]

-

Downstream Targets: mTORC2 phosphorylates and activates several members of the AGC kinase family, thereby regulating cell survival, metabolism, and cytoskeletal dynamics.[17][18] Key substrates include:

-

Akt: mTORC2 phosphorylates Akt at Serine 473, leading to its full activation.[11] Activated Akt then goes on to phosphorylate a wide range of substrates that promote cell survival and inhibit apoptosis.

-

Serum- and Glucocorticoid-inducible Kinase 1 (SGK1): mTORC2-mediated phosphorylation of SGK1 regulates ion transport and cell survival.[2][11]

-

Protein Kinase C α (PKCα): Phosphorylation by mTORC2 activates PKCα, which is involved in regulating the actin cytoskeleton.[2][11]

-

dot

Caption: The mTORC2 signaling pathway and its primary downstream effectors.

Quantitative Data on the Rapamycin Signaling Pathway

The following tables summarize key quantitative data related to the mTOR signaling pathway, providing a valuable resource for experimental design and data interpretation.

Table 1: Inhibitory Activity of Selected Compounds on mTOR and Related Kinases

| Compound | Target(s) | IC50 (nM) | Cell-based Assay (Effective Concentration) | Reference |

| Rapamycin | mTORC1 | ~1 (in complex with FKBP12) | 1-100 nM (cell type dependent) | [10][19] |

| DS-7423 | PI3Kα, mTOR | PI3Kα: 19, mTOR: 66 | Suppression of p-Akt and p-S6RP at 10-100 nM | [20] |

| PI-103 | mTOR, PI3K | mTOR: 20, PI3Kα: 8 | Varies by cell line | [21] |

| BEZ235 | mTOR, PI3K | mTOR: 4, PI3Kα: 7 | Varies by cell line | [21] |

Table 2: Steady-State Kinetic Parameters of mTORC1

| Substrate | Km | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| ATP | 12 ± 2 µM | 0.045 ± 0.001 | 3.8 x 10^3 | [21] |

| 4E-BP1 (recombinant) | 1.8 ± 0.2 µM | 0.009 ± 0.0002 | 5.0 x 10^3 | [21] |

| GST-S6K1 (fragment) | Not determined | Not determined | Not determined | [22] |

| Peptide (encompassing S6K1 Thr389) | 100-250 µM | Not determined | Not determined | [23] |

Detailed Experimental Protocols

Accurate and reproducible experimental protocols are essential for studying the complex mTOR signaling network. The following sections provide detailed methodologies for key experiments.

Western Blot Analysis of mTOR Pathway Activation

Western blotting is a fundamental technique to assess the activation state of the mTOR pathway by measuring the phosphorylation status of its key components.[19][24]

1. Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Starve cells of serum for 16-24 hours to reduce basal mTOR activity.

-

Treat cells with inhibitors (e.g., rapamycin) or activators (e.g., growth factors) for the desired time.

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).[19]

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19] For co-immunoprecipitation of mTOR complexes, a CHAPS-based lysis buffer is recommended.[22][25]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[19]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[19]

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[19]

-

Separate proteins by size on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a low percentage acrylamide gel or a gradient gel is recommended, and the gel should be run until the dye front reaches the bottom.[26]

5. Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K1, S6K1, p-4E-BP1, 4E-BP1) overnight at 4°C.[27]

-

Wash the membrane three times with TBST.[19]

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

7. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[19]

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

dot

Caption: A typical experimental workflow for Western blot analysis.

Immunoprecipitation of mTOR Complexes

Immunoprecipitation (IP) is used to isolate specific mTOR complexes (mTORC1 or mTORC2) to study their composition and activity.[22]

1. Cell Lysis:

2. Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to a unique component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) for 1-3 hours at 4°C.[22][28]

-

Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[27]

3. Washing:

-

Pellet the beads by centrifugation and wash them multiple times with CHAPS lysis buffer to remove non-specific binding proteins.[22]

4. Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Analyze the components of the isolated complex by Western blotting.

In Vitro Kinase Assay for mTORC1 and mTORC2

An in vitro kinase assay directly measures the enzymatic activity of immunoprecipitated mTOR complexes.[29][30]

1. Immunoprecipitation of mTOR Complexes:

-

Isolate mTORC1 or mTORC2 by immunoprecipitation as described above.

2. Kinase Reaction:

-

Wash the immunoprecipitated complex with a kinase assay buffer.[29][31]

-

Resuspend the beads in the kinase reaction buffer containing a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate for mTORC1; recombinant Akt for mTORC2) and ATP.[22][29] For mTORC1 assays, the addition of Rheb-GTP can enhance activity.[29]

-

Incubate the reaction at 30-37°C for a defined period (e.g., 20-60 minutes).[22][29]

3. Termination and Analysis:

-

Stop the reaction by adding SDS sample buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

This guide provides a foundational understanding of the rapamycin signaling pathway, equipping researchers with the necessary knowledge and protocols to investigate its role in health and disease. The complexity of mTOR signaling continues to be an active area of research, and the methodologies described herein will be invaluable for uncovering new regulatory mechanisms and therapeutic opportunities.

References

- 1. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer [mdpi.com]

- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of a metabolic gene regulatory network downstream of mTOR complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mTOR complex 2 signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Target of Rapamycin Complex 1 (mTORC1) and mTORC2 as Key Signaling Intermediates in Mesenchymal Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The mTORC2 signaling network: targets and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Steady-state kinetic and inhibition studies of the mammalian target of rapamycin (mTOR) kinase domain and mTOR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. ccrod.cancer.gov [ccrod.cancer.gov]

- 28. researchgate.net [researchgate.net]

- 29. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 30. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 31. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

An In-depth Technical Guide on the Biological Function of mTORC1 and Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention. Rapamycin, an allosteric inhibitor of mTORC1, has been instrumental in elucidating the functions of this complex and serves as a cornerstone for the development of mTOR-targeted therapies. This guide provides a comprehensive overview of the biological functions of mTORC1, the mechanism of action of Rapamycin, and detailed experimental protocols for studying this pivotal signaling pathway.

The Biological Function of mTORC1

mTORC1 is a multi-protein complex composed of the serine/threonine kinase mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and two inhibitory subunits, PRAS40 and DEPTOR.[1] As a master regulator of cellular processes, mTORC1 promotes anabolic pathways such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2][3][4][5]

Upstream Regulation of mTORC1

The activity of mTORC1 is tightly controlled by a variety of upstream signals, ensuring that cell growth and proliferation are coupled with favorable environmental conditions.

-

Growth Factors: Signals from growth factors like insulin activate the PI3K-Akt pathway.[6] Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a GTPase-activating protein (GAP) for the small GTPase Rheb.[2] This leads to the accumulation of GTP-bound Rheb, a potent activator of mTORC1.

-

Nutrients: The presence of amino acids is sensed by the Rag GTPases, which recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[7]

-

Cellular Energy Status: The energy sensor AMP-activated protein kinase (AMPK) inhibits mTORC1 under low energy conditions by activating the TSC complex and by directly phosphorylating Raptor.[8]

Downstream Effectors and Cellular Processes

Once activated, mTORC1 phosphorylates a range of downstream substrates to orchestrate cell growth and metabolism.

-

Protein Synthesis: mTORC1 promotes protein synthesis primarily through the phosphorylation of two key effectors: p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][3][9] Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylation of 4E-BP1 causes its dissociation from the cap-binding protein eIF4E, allowing for the initiation of cap-dependent translation.[2]

-

Lipid Synthesis: mTORC1 stimulates the synthesis of lipids by activating the transcription factor SREBP1.[10]

-

Autophagy: In nutrient-rich conditions, mTORC1 inhibits autophagy by phosphorylating and inactivating the ULK1 complex, a key initiator of the autophagic process.[11]

mTORC1 Signaling Pathway

References

- 1. Phosphoproteomic Profiling of In Vivo Signaling in Liver by the Mammalian Target of Rapamycin Complex 1 (mTORC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Phosphoproteomic Analysis Identifies the Adaptor Protein Grb10 as an mTORC1 Substrate that Negatively Regulates Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rapamycin as an Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of rapamycin as a potent and specific inducer of autophagy. It details the molecular mechanisms of action centered on the mTOR signaling pathway, presents quantitative data from key studies, and offers comprehensive experimental protocols for assessing rapamycin-induced autophagy. This guide is intended to serve as a technical resource for professionals in cellular biology research and therapeutic development.

Core Mechanism of Action: The mTOR Signaling Pathway

Rapamycin's primary mechanism for inducing autophagy is through the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis while actively suppressing autophagy.[2][4] It achieves this suppression by directly phosphorylating and inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagy.[1][5][6] The ULK1 complex consists of the kinase ULK1 (or its homolog ULK2), ATG13, FIP200 (focal adhesion kinase family-interacting protein of 200 kD), and ATG101.[6][7]

Rapamycin exerts its effect by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4] This rapamycin-FKBP12 complex then directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1.[4] This inhibition mimics a state of cellular starvation.[4]

The inhibition of mTORC1 by rapamycin prevents the inhibitory phosphorylation of ULK1 and ATG13.[5][8][9] This de-repression allows the ULK1 complex to become active, initiating the autophagy cascade. The active ULK1 complex then phosphorylates downstream components of the autophagy machinery, leading to the formation of the phagophore, the precursor to the double-membraned autophagosome.

Quantitative Data on Rapamycin-Induced Autophagy

The efficacy of rapamycin in inducing autophagy varies by cell type, concentration, and duration of treatment. The following table summarizes quantitative findings from various studies, primarily focusing on the modulation of key autophagy markers LC3-II and p62/SQSTM1.

| Cell Line/Model | Rapamycin Concentration | Treatment Duration | Key Quantitative Finding | Reference |

| Human Neuroblastoma (NB) Cells | 20 µM | 24 hours | Significant increase in Beclin-1 and LC3-II/LC3-I ratio; significant decrease in p62, mTOR, and p-mTOR levels. | [10][11] |

| HeLa Cells | 0.1, 1, 5 µM | 5 hours | Concentration-dependent induction of autophagy. | [12] |

| HeLa Cells | 1 µM | 2, 5, 7 hours | Time-dependent induction of autophagy. | [12] |

| Mouse Schwann Cells (SCs) | Not Specified | Not Specified | Dose- and time-dependent induction of autophagy and decrease in poly-ubiquitinated substrates. | [13] |

| MG63 Osteosarcoma Cells | Not Specified | Not Specified | Increased LC3-II and decreased p62 expression, indicating autophagy induction. | [14] |

| Primary B cells (human) | Not Specified | 22 hours | Increased autophagy, further enhanced by co-treatment with Bafilomycin A1. | [15] |

| Mouse Skeletal Muscle (in vivo) | Not Specified | 7 days | Detected an increase in autophagic flux. | [16] |

Detailed Experimental Protocols

Accurate assessment of autophagy is critical and requires robust methodologies. It is best practice to use multiple assays to confirm findings.[17]

Western Blotting for LC3 and p62 (Autophagic Flux Assay)

This is the most common method to biochemically monitor autophagy. It measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) and the degradation of the autophagy receptor p62/SQSTM1. An increase in the LC3-II/LC3-I ratio or total LC3-II levels, coupled with a decrease in p62, indicates an increase in autophagic activity.[10][18]

To measure autophagic flux—the entire process from autophagosome formation to lysosomal degradation—cells are treated with the autophagy inducer (rapamycin) in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or chloroquine (CQ).[16][19][20][21] These inhibitors block the final degradation step, causing LC3-II to accumulate within autolysosomes.[22][23] A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher rate of autophagic flux.[15]

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with rapamycin (e.g., 100 nM - 1 µM) with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the desired time (e.g., 6-24 hours). Include vehicle-only and inhibitor-only controls.[18][24]

-

Cell Lysis: Rinse cells with ice-cold PBS. Lyse cells directly in 2X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors.[24] To ensure complete lysis, sonicate the samples briefly.

-

Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[18]

-

Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.[24]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[24]

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62, rabbit anti-Actin) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]

-

Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to a loading control (e.g., Actin or GAPDH).

Fluorescence Microscopy

Microscopy allows for the direct visualization of autophagosomes within cells.

A. LC3 Puncta Formation: Upon autophagy induction, diffuse cytosolic LC3 relocalizes to autophagosome membranes, appearing as distinct puncta when visualized with fluorescence microscopy.[17] This can be achieved by transfecting cells with a plasmid expressing GFP-LC3 or by immunofluorescence staining for endogenous LC3.

B. Tandem mCherry-EGFP-LC3 Assay: This powerful technique measures autophagic flux by distinguishing between autophagosomes and autolysosomes. The tandem reporter expresses LC3 fused to both a pH-sensitive fluorophore (EGFP) and a pH-stable fluorophore (mCherry).[25] In neutral-pH autophagosomes, both fluorophores are active, resulting in yellow puncta (merged green and red).[25][26] Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, leaving only the red mCherry signal.[25][26] An increase in red-only puncta indicates successful autophagic flux.

Protocol Outline:

-

Cell Transfection: Seed cells on glass coverslips and transfect with the mCherry-EGFP-LC3 plasmid. Allow 24-48 hours for expression.

-

Treatment: Treat cells with rapamycin or vehicle control for the desired duration.

-

Fixation and Staining: Fix cells with 4% paraformaldehyde. If desired, permeabilize and stain nuclei with DAPI.

-

Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filters for EGFP, mCherry, and DAPI.

-

Analysis: Quantify the number of yellow (mCherry+EGFP+) and red-only (mCherry+EGFP-) puncta per cell. The ratio of red to yellow puncta can be used as a measure of autophagic flux.[26]

Transmission Electron Microscopy (TEM)

TEM is the gold standard for morphological identification of autophagic structures.[17] It provides unequivocal ultrastructural evidence of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[10] Immunogold labeling can be used to confirm the presence of specific markers like LC3 on these structures.[27][28]

Protocol Outline:

-

Cell Fixation: Fix cell pellets or tissue samples in a glutaraldehyde-based primary fixative.

-

Post-fixation and Staining: Post-fix in osmium tetroxide, followed by dehydration through an ethanol series. Stain with uranyl acetate.

-

Embedding and Sectioning: Embed the samples in resin. Cut ultrathin sections (70-90 nm) using an ultramicrotome.[29]

-

Imaging: Place sections on copper grids and image using a transmission electron microscope.[29]

-

Analysis: Identify and quantify the number and size of autophagosomes and autolysosomes per cell area.

Conclusion

Rapamycin is an invaluable tool for studying the fundamental processes of autophagy. Its specific mechanism of action—the inhibition of mTORC1—provides a direct and reliable method for inducing the autophagic pathway.[4][30] Understanding this mechanism is crucial for its application in both basic research and as a potential therapeutic agent for diseases associated with dysfunctional autophagy, such as neurodegenerative disorders, cancer, and aging.[1][31] The rigorous application of quantitative biochemical and imaging techniques, particularly those that measure autophagic flux, is essential for accurately interpreting the effects of rapamycin and other modulators of this critical cellular homeostatic process.

References

- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. invivogen.com [invivogen.com]

- 5. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ULK1, Mammalian Target of Rapamycin, and Mitochondria: Linking Nutrient Availability and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin induces autophagy to alleviate acute kidney injury following cerebral ischemia and reperfusion via the mTORC1/ATG13/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. benchchem.com [benchchem.com]

- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 25. mdpi.com [mdpi.com]

- 26. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. Estimating the size and number of autophagic bodies by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rapamycin causes upregulation of autophagy and impairs islets function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rapamycin in Aging Research: A Technical Guide

Introduction

Rapamycin, a macrolide compound discovered in the soil of Easter Island (Rapa Nui), has emerged as one of the most promising pharmacological agents in the field of geroscience.[1][2] Initially developed as an antifungal and later as an immunosuppressant for organ transplant recipients, its ability to extend lifespan in various model organisms has positioned it at the forefront of anti-aging research.[3][4][5] This technical guide provides an in-depth overview of rapamycin's mechanism of action, a summary of key experimental findings, detailed experimental protocols, and a discussion of its potential for translation to human anti-aging therapies.

The primary molecular target of rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, metabolism, and proliferation.[6][7] The mTOR signaling pathway integrates signals from nutrients, growth factors, and cellular energy status to control essential cellular processes.[7][8] Dysregulation of the mTOR pathway is associated with numerous age-related diseases, and its activity has been observed to increase in various tissues with age.[1][9] By inhibiting mTOR, rapamycin can mimic the effects of caloric restriction, a well-established intervention for promoting longevity.[1][9]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR protein, which exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10][11] Rapamycin primarily targets mTORC1.[12] It achieves this by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing mTORC1 from interacting with its substrates.[13]

mTORC1 is a master regulator of cell growth and metabolism, responding to a variety of environmental cues such as nutrients (amino acids), energy levels (ATP), and growth factors (insulin, IGF-1).[14] Key downstream effects of mTORC1 inhibition by rapamycin include:

-

Inhibition of Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase 1 (S6K1) and by phosphorylating and inactivating the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[13] Inhibition of mTORC1 by rapamycin leads to a reduction in global protein synthesis, a process that is energetically costly and can contribute to the accumulation of misfolded proteins with age.

-

Induction of Autophagy: mTORC1 negatively regulates autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[10][15] By inhibiting mTORC1, rapamycin promotes autophagy, which helps to maintain cellular homeostasis and remove cellular debris that accumulates during aging.[16]

-

Modulation of Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest that is implicated in the aging process. The mTOR pathway is involved in promoting cellular senescence.[6][15] Rapamycin has been shown to reduce markers of senescence.[17]

While rapamycin acutely inhibits mTORC1, chronic administration can also lead to the inhibition of mTORC2 in some cell types.[11] mTORC2 is involved in regulating cell survival and metabolism, and its inhibition has been linked to some of the adverse metabolic side effects of rapamycin, such as insulin resistance.[1][11]

Quantitative Data on Lifespan Extension in Model Organisms

Numerous studies have demonstrated that rapamycin administration can significantly extend the lifespan of various model organisms, from yeast to mammals.[9] These findings provide robust preclinical evidence for rapamycin's anti-aging effects.

| Organism | Strain/Sex | Treatment Start Age | Rapamycin Dose | Median Lifespan Increase (%) | Maximum Lifespan Increase (%) | Reference |

| Mice | Genetically heterogeneous (UM-HET3) / Female | 600 days | 14 ppm in diet | 14% | - | [18] |

| Mice | Genetically heterogeneous (UM-HET3) / Male | 600 days | 14 ppm in diet | 9% | - | [18] |

| Mice | Middle-aged | Middle age | - | Up to 60% | - | [19] |

| Mice | Cancer-prone (HER-2/neu) | - | - | - | Extended | [14] |

| Mice | Elderly (24-month-old C57BL) | 24 months | 1.5 mg/kg/week IP | - | 100% survival over 12 weeks vs 57% in controls | [20] |

| Mice | C57BL/6J / Male | - | - | Extended | - | [21] |

| Mice | Middle-aged | 20 months | Low dose | ~50% | - | [22] |

| Mice | Middle-aged | 20 months | High dose (males only) | >50% | - | [22] |

| Fruit Flies | Drosophila melanogaster | - | - | Extended | - |

Human Clinical Trials and Evidence

The translation of rapamycin's longevity benefits from animal models to humans is an active area of research. While no large-scale clinical trials have definitively shown that rapamycin extends human lifespan, several studies have investigated its effects on age-related parameters.

| Study | Participants | Rapamycin Dose | Duration | Key Outcomes | Reference |

| PEARL Trial | 50-85 year olds | 5 mg/week or 10 mg/week | 48 weeks | - Improved lean mass in women.- Improved bone mineral content in men.- No serious adverse side effects. | [23][24][25] |

| Unnamed Trial | Elderly adults (65+) | Everolimus (rapalog) once-weekly | - | - Enhanced immune response to influenza vaccine by ~20%. | [19] |

| Unnamed Trial | Older adults | Low-dose mTOR inhibitors | - | - Stronger immune responses.- Fewer respiratory infections. | [26] |

| Unnamed Trial | Healthy older adults | - | - | - Reduction in senescent cell marker p21 in immune cells. | [17] |

It is important to note that the off-label use of rapamycin for anti-aging purposes is growing, but there is currently no standardized dosing regimen, and the long-term safety in this context is unknown.[26][27]

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for advancing research on rapamycin. Below are detailed methodologies for common administration routes in mice, a primary model organism in aging studies.

Protocol 1: Intraperitoneal (IP) Injection

This protocol is suitable for studies requiring precise dosing and is based on common laboratory practices.[13][28][29]

-

Materials:

-

Rapamycin powder

-

100% Ethanol or DMSO (for stock solution)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm syringe filter

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

-

Preparation of Rapamycin Solution (e.g., 1 mg/mL):

-

Prepare a concentrated stock solution of rapamycin (e.g., 50 mg/mL) by dissolving the powder in 100% ethanol or DMSO. Aliquot and store at -80°C.[29]

-

Prepare vehicle components: 10% PEG400 and 10% Tween 80 in sterile ddH₂O.[28][29]

-

To prepare the final working solution, mix equal volumes of the 10% PEG400 and 10% Tween 80 solutions.

-

Add the required volume of the concentrated rapamycin stock to the vehicle mixture. For example, to make 10 mL of a 1 mg/mL solution, add 200 µL of a 50 mg/mL stock to 9.8 mL of the vehicle.[29]

-

Vortex thoroughly to ensure complete mixing.

-

Sterile-filter the final solution using a 0.22 µm syringe filter.

-

Vehicle Control: Prepare a control solution using the same procedure but substituting the rapamycin stock with an equal volume of the solvent (ethanol or DMSO).

-

-

Administration:

Protocol 2: Oral Administration in Diet

This method is ideal for long-term studies, providing continuous drug exposure.[13]

-

Materials:

-

Microencapsulated rapamycin

-

Powdered or pelleted rodent chow

-

Food mixer

-

Control microcapsules (placebo)

-

-

Diet Preparation:

-

Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 parts per million).

-

Use a food mixer to thoroughly blend the microencapsulated rapamycin with the rodent chow for homogenous distribution.

-

Prepare a control diet by mixing the chow with empty microcapsules.

-

-

Administration:

-

Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

-

Monitor food intake and body weight regularly to assess drug consumption and the general health of the animals.

-

Biomarkers of Rapamycin's Effects

Identifying and validating biomarkers is crucial for assessing the efficacy of rapamycin as an anti-aging intervention. Some key biomarkers include:

-

mTORC1 Inhibition: Phosphorylation levels of downstream targets like S6K1 and 4E-BP1 are direct indicators of mTORC1 activity.[1]

-

Autophagy: Increased levels of autophagy-related proteins (e.g., LC3-II) can indicate enhanced autophagic flux.[20]

-

Cellular Senescence: Reduction in the expression of senescence markers such as p16INK4a and p21, and decreased senescence-associated β-galactosidase staining.[17]

-

Klotho Protein: Rapamycin treatment has been shown to increase the expression of the anti-aging protein klotho, particularly in the kidney.[20]

-

Inflammatory Cytokines: Changes in the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[20]

-

Metabolic Parameters: Monitoring of blood glucose, insulin, cholesterol, and triglyceride levels is important, given the potential metabolic side effects.[1][5]

Safety and Side Effects

Despite its promise, the use of rapamycin is associated with a range of potential side effects, primarily stemming from its immunosuppressive and metabolic actions.[30] Common side effects observed in transplant patients and in some anti-aging studies include:

-

Immunosuppression: Increased risk of infections.[30]

-

Metabolic Disturbances: Hyperglycemia, insulin resistance, hyperlipidemia (elevated cholesterol and triglycerides).[1][5][30]

-

Gastrointestinal Issues: Diarrhea and nausea.[30]

-

Dermatological Effects: Rash and acne.[30]

Research is ongoing to determine optimal dosing strategies (e.g., intermittent or low-dose regimens) that can maximize the healthspan benefits of rapamycin while minimizing adverse effects.[1][12][31]

Rapamycin remains a cornerstone of aging research, with compelling evidence from preclinical studies demonstrating its ability to extend lifespan and improve healthspan. Its mechanism of action, through the inhibition of the highly conserved mTOR pathway, provides a strong rationale for its anti-aging effects. Early human clinical trials have shown promising results in modulating aspects of immune function and body composition in older adults.

However, significant questions remain before rapamycin can be widely recommended as an anti-aging therapy for humans.[26] Future research must focus on:

-

Optimizing Dosing and Treatment Schedules: Determining the lowest effective dose and the optimal frequency (e.g., weekly, intermittent) to maximize benefits and minimize side effects.[32][33]

-

Long-Term Safety: Conducting large-scale, long-term clinical trials to fully understand the safety profile of rapamycin when used for longevity purposes in healthy individuals.[26]

-

Biomarker Development: Identifying reliable and non-invasive biomarkers to monitor the biological effects of rapamycin and predict individual responses.[1]

-

Combination Therapies: Exploring the potential of combining rapamycin with other geroprotective interventions to achieve synergistic effects.

The journey of rapamycin from a soil bacterium to a leading candidate for promoting healthy aging exemplifies the remarkable progress in geroscience. Continued rigorous research will be essential to unlock its full potential for improving human healthspan.

References

- 1. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Can Rapamycin Really Slow Down Aging? Here's What the Latest Research Says [verywellhealth.com]

- 4. livhealth.com [livhealth.com]

- 5. touroscholar.touro.edu [touroscholar.touro.edu]

- 6. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]

- 8. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mTOR's role in ageing: protein synthesis or autophagy? | Aging [aging-us.com]

- 11. sciencedaily.com [sciencedaily.com]

- 12. gethealthspan.com [gethealthspan.com]

- 13. benchchem.com [benchchem.com]

- 14. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR Signaling from Cellular Senescence to Organismal Aging [aginganddisease.org]

- 16. nomix.ai [nomix.ai]

- 17. New Oxford Study: Powerful Longevity Drug Rapamycin Targets Cell Senescence [nad.com]

- 18. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Does Rapamycin Work For Longevity? - Life Extension [lifeextension.com]

- 20. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCI - Rapamycin extends murine lifespan but has limited effects on aging [jci.org]

- 22. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Aging Supplement Rapamycin Slows Muscle and Bone Aging in First Long-Term Clinical Trial [nmn.com]

- 24. Low-Dose Rapamycin Improves Muscle Mass and Well-Being in Aging Adults | Aging [aging-us.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]

- 27. antiagingnorthwest.com [antiagingnorthwest.com]

- 28. Rapamycin treatment in mice [bio-protocol.org]

- 29. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 30. Rapamycin, An Antiaging Drug - Longevity.Technology [longevity.technology]

- 31. Rapamycin Dosage Guide for Anti-Aging and Rejuvenation [getheally.com]

- 32. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. thesiliconreview.com [thesiliconreview.com]

The Immunomodulatory Landscape of Rapamycin: A Technical Guide to its Effects on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide originally identified for its antifungal properties, has emerged as a potent modulator of the immune system. Its primary molecular target, the mechanistic target of rapamycin (mTOR), is a central kinase that governs cell growth, proliferation, metabolism, and survival. By inhibiting mTOR, rapamycin exerts profound and diverse effects on the function of various immune cells, including T cells, B cells, dendritic cells, and macrophages. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying rapamycin's immunomodulatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The mTOR Signaling Axis

Rapamycin's mechanism of action is centered on its inhibition of the mTOR protein kinase, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Rapamycin, upon binding to the immunophilin FKBP12, allosterically inhibits mTORC1, which is acutely sensitive to the drug.[3] While mTORC2 is considered relatively rapamycin-insensitive in the short term, prolonged treatment or higher doses can disrupt its assembly and function.[1][3] The differential sensitivity of these two complexes to rapamycin underlies the nuanced and often cell-type-specific effects of the drug on immune responses.[1]

mTORC1 and mTORC2 Signaling Pathways

The mTORC1 and mTORC2 complexes regulate distinct downstream signaling pathways that are critical for immune cell function. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[1] In contrast, mTORC2 is primarily involved in cytoskeletal organization and cell survival.[1]

Effects of Rapamycin on T Cell Function

Rapamycin has profound effects on T cell activation, differentiation, and proliferation. It is widely recognized for its ability to suppress T cell responses, a key reason for its use as an immunosuppressant in organ transplantation.[4][5]

T Cell Activation and Proliferation

Rapamycin inhibits T cell proliferation primarily by blocking the IL-2 receptor signaling pathway, which is crucial for T cell cycle progression.[4] It can also promote a state of T cell anergy even in the presence of costimulatory signals.[6] In graft-versus-host disease (GVHD) models, rapamycin has been shown to mitigate the disease by decreasing T cell engraftment and differentiation and inhibiting CD8+ T cell activation.[7]

T Cell Differentiation

The impact of rapamycin on T cell differentiation is complex and context-dependent. By inhibiting mTORC1, rapamycin can favor the differentiation of regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th1 and Th17 cells.[8][9] This selective effect on T cell subsets contributes to its immunomodulatory properties. However, some studies suggest that rapamycin can also promote Th1 polarization under certain conditions.[8]

Quantitative Data on Rapamycin's Effect on T Cells

| Parameter | Cell Type | Treatment | Result | Reference |

| Proliferation | Human T Cells | Rapamycin (2.5 μM) | Inhibition of proliferation | [10] |

| Human T Cells | Temsirolimus (5 nM) | Inhibition of proliferation | [10] | |

| Human T Cells | Everolimus (10 nM) | Inhibition of proliferation | [10] | |

| CD8+ T Cell Activation | Human T Cells in GVHD model | Rapamycin | Decreased | [7] |

| Treg Proliferation | Human T Cells | Rapamycin | Increased | [7] |

| Th1 Polarization | CD4+ T Cells from GPA/MPA patients | Rapamycin | Tendency to suppress | [8] |

Experimental Protocol: T Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of rapamycin on T cell proliferation using BrdU incorporation.[10]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

-

Rapamycin stock solution (in DMSO)

-

BrdU labeling solution

-

Anti-BrdU antibody conjugated to a detectable enzyme

-

Substrate for the enzyme

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed T cells (2 x 10^5 cells/well) in a 96-well plate in complete RPMI medium.

-

Add serial dilutions of rapamycin or vehicle control (DMSO) to the wells.

-

Stimulate the cells with PHA or anti-CD3/CD28 antibodies.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

For the final 18 hours of incubation, add BrdU labeling solution to each well.

-

After incubation, fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the enzyme substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

Effects of Rapamycin on B Cell Function

Rapamycin also significantly impacts B lymphocyte development and function. It can inhibit B cell proliferation and survival, particularly in response to B-cell activating factor (BAFF).[11][12]

B Cell Proliferation and Survival

Rapamycin has been shown to inhibit BAFF-stimulated B cell proliferation by inducing G1-phase cell cycle arrest.[11] This is achieved through the downregulation of key cell cycle proteins, including CDK2, CDK4, CDK6, cyclin A, cyclin D1, and cyclin E.[12] Furthermore, rapamycin can reduce B cell survival by downregulating anti-apoptotic proteins.[12]

Class Switch Recombination

The effect of rapamycin on class switch recombination (CSR) is notable. At very low concentrations (as low as 0.02 nM), rapamycin can reduce CSR, with complete inhibition observed at 0.4 nM.[13] This suggests a potent effect on B cell differentiation and antibody production.

Quantitative Data on Rapamycin's Effect on B Cells

| Parameter | Cell Type | Treatment | Result | Reference |

| Proliferation | Normal and Neoplastic B-lymphoid cells | Rapamycin | Inhibition of BAFF-stimulated proliferation | [11] |

| Cell Cycle Proteins (CDK2, CDK4, CDK6, Cyclins A, D1, E) | B-lymphoid cells | Rapamycin | Downregulation | [12] |

| Class Switch Recombination (CSR) | Murine B cells | Rapamycin (0.02 nM) | Reduced CSR | [13] |

| Murine B cells | Rapamycin (0.4 nM) | Complete inhibition of CSR | [13] |

Effects of Rapamycin on Dendritic Cell Function

Dendritic cells (DCs) are professional antigen-presenting cells that play a crucial role in initiating and shaping immune responses. Rapamycin can modulate DC function at various stages, from differentiation and maturation to antigen presentation.

DC Differentiation and Maturation

Rapamycin can impair the differentiation of monocytes into DCs.[14] When present during differentiation, rapamycin leads to decreased expression of MHC class I and II, as well as costimulatory molecules like CD80, CD86, and CD40.[14] It also affects the maturation of immature DCs (iDCs), with rapamycin-treated iDCs showing reduced upregulation of maturation markers in response to stimuli like LPS.[15][16]

Antigen Uptake and Presentation

A key function of DCs is antigen uptake, which is significantly impaired by rapamycin.[14] Rapamycin-treated DCs exhibit decreased expression of antigen uptake receptors and a marked reduction in both receptor-mediated endocytosis and phagocytosis.[14] Consequently, the ability of these DCs to stimulate allogeneic T cell responses is moderately impaired.[14]

Cytokine Production

Rapamycin alters the cytokine secretion profile of DCs. In immature DCs, rapamycin can reduce the LPS-induced production of IL-12 and IL-10.[15]

Quantitative Data on Rapamycin's Effect on Dendritic Cells

| Parameter | Cell Type | Treatment | Result | Reference |

| MHC Class II, CD86, CD40 Expression | Rat bone marrow-derived iDCs | Rapamycin (1 ng/ml) | Decreased expression during maturation | [15] |

| IL-12 and IL-10 Production | Rat bone marrow-derived iDCs | Rapamycin | Reduced LPS-induced production | [15] |

| Antigen Uptake | Human monocyte-derived DCs | Rapamycin (0.1-100 ng/mL) | Markedly impaired | [14] |

| Allogeneic T cell stimulation | Human monocyte-derived DCs | Rapamycin | Moderately impaired | [14] |

Effects of Rapamycin on Macrophage Function

Macrophages are versatile innate immune cells involved in phagocytosis, inflammation, and tissue repair. Rapamycin can influence their polarization and effector functions.

Macrophage Polarization

Rapamycin appears to skew macrophage polarization towards a pro-inflammatory M1 phenotype.[17] In vitro studies have shown that in the presence of rapamycin, M1 macrophages exhibit increased expression of CD86 and CCR7 and enhanced release of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[17] Conversely, it can induce apoptosis in M2 macrophages and reduce the expression of M2 markers like CD206 and CD209.[17]

Phagocytosis

The effect of rapamycin on phagocytosis can be context-dependent. Some studies report that mTOR inhibitors can impair phagocytosis and fluid endocytosis when present during macrophage differentiation.[18][19] However, another study in the context of glioblastoma showed that a combination of rapamycin and hydroxychloroquine increased the phagocytic ability of M0 and M2 macrophages.[20]

Quantitative Data on Rapamycin's Effect on Macrophages

| Parameter | Cell Type | Treatment | Result | Reference |

| M2 Macrophage Apoptosis | Human macrophages | Rapamycin (10 ng/ml) | Induced | [17] |

| M1 Marker (CD86, CCR7) Expression | Human M1 macrophages | Rapamycin (10 ng/ml) | Increased | [17] |

| M1 Cytokine (IL-6, TNF-α, IL-1β) Release | Human M1 macrophages | Rapamycin (10 ng/ml) | Increased | [17] |

| M2 Marker (CD206, CD209) Expression | Human M2 macrophages | Rapamycin (10 ng/ml) | Reduced | [17] |

| Phagocytosis | THP-1 cells (during differentiation) | Rapamycin | Significantly impaired | [18][19] |

Experimental Protocol: Macrophage Polarization and Phagocytosis Assay

This protocol provides a general framework for studying the effect of rapamycin on macrophage polarization and phagocytosis.

Materials:

-

Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

PMA (for THP-1 differentiation)

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 (for M2 polarization)

-

Rapamycin stock solution (in DMSO)

-

Fluorescently labeled particles (e.g., FITC-dextran or fluorescent beads)

-

Flow cytometer

Procedure:

-

Macrophage Differentiation and Polarization:

-

Differentiate monocytes or THP-1 cells into macrophages (e.g., with PMA for THP-1).

-

Polarize macrophages into M1 (with LPS and IFN-γ) or M2 (with IL-4) phenotypes in the presence or absence of rapamycin for 24-48 hours.

-

-

Phagocytosis Assay:

-

After polarization, incubate the macrophages with fluorescently labeled particles for a defined period (e.g., 1-2 hours).

-

Wash the cells to remove non-ingested particles.

-

Harvest the cells and analyze the uptake of fluorescent particles by flow cytometry.

-

-

Analysis of Polarization Markers:

-

Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers on the surface of polarized macrophages using flow cytometry with specific antibodies.

-

Conclusion and Future Directions